molecular formula C23H23N3OS B10983313 N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(1-naphthyl)-3-(1H-pyrrol-1-yl)propanamide

N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(1-naphthyl)-3-(1H-pyrrol-1-yl)propanamide

Cat. No.: B10983313
M. Wt: 389.5 g/mol
InChI Key: BGDMQTANCRRHIJ-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(1-naphthyl)-3-(1H-pyrrol-1-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a naphthyl group, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(1-naphthyl)-3-(1H-pyrrol-1-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the naphthyl and pyrrole groups through a series of coupling reactions. The final step often involves the formation of the amide bond under mild conditions to avoid decomposition of the sensitive functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow reactors to improve scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(1-naphthyl)-3-(1H-pyrrol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole and pyrrole rings can be oxidized under specific conditions to form sulfoxides or sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(1-naphthyl)-3-(1H-pyrrol-1-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(1-naphthyl)-3-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiazole and pyrrole rings can interact with enzymes or receptors, modulating their activity. This compound may also affect cellular pathways by altering the expression of certain genes or proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(1-naphthyl)-3-(1H-pyrrol-1-yl)propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Unlike other similar compounds, it offers a versatile platform for further modification and optimization in various applications.

Properties

Molecular Formula

C23H23N3OS

Molecular Weight

389.5 g/mol

IUPAC Name

N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-naphthalen-1-yl-3-pyrrol-1-ylpropanamide

InChI

InChI=1S/C23H23N3OS/c1-17-16-28-23(25-17)11-12-24-22(27)15-21(26-13-4-5-14-26)20-10-6-8-18-7-2-3-9-19(18)20/h2-10,13-14,16,21H,11-12,15H2,1H3,(H,24,27)

InChI Key

BGDMQTANCRRHIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CCNC(=O)CC(C2=CC=CC3=CC=CC=C32)N4C=CC=C4

Origin of Product

United States

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